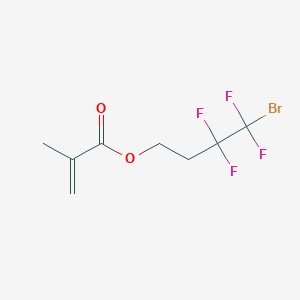![molecular formula C15H14O B12081321 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)
1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, featuring a methyl group at the 3’ position and an ethanone group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions: 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
類似化合物との比較
- 1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanone
- 1-(3’-Methyl-[1,1’-biphenyl]-4-yl)ethanone
- 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethanone
Uniqueness: 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone is unique due to the specific positioning of the methyl and ethanone groups, which can influence its chemical reactivity and interactions. This structural uniqueness can lead to distinct properties and applications compared to its isomers and other similar compounds.
特性
分子式 |
C15H14O |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
1-[3-(3-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O/c1-11-5-3-7-14(9-11)15-8-4-6-13(10-15)12(2)16/h3-10H,1-2H3 |
InChIキー |
HUKOIJGTTHEZKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)

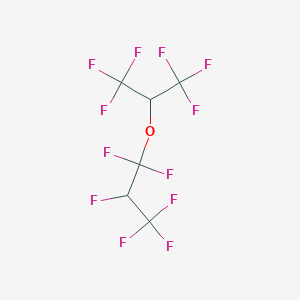
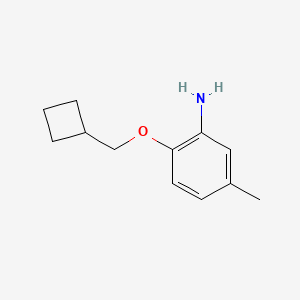
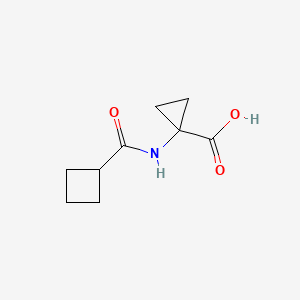

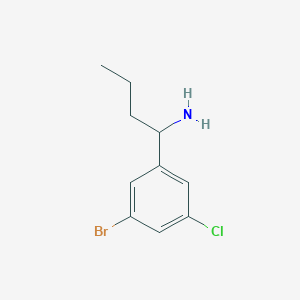



![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)
